MFCD02968991
Description
Based on the nomenclature and evidence, MFCD02968991 is likely a halogenated aromatic boronic acid derivative, similar to compounds like CAS 1046861-20-4 (MDL: MFCD13195646) or CAS 1761-61-1 (MDL: MFCD00003330). Such compounds are characterized by their boronic acid (-B(OH)₂) or halogen-substituted aromatic rings, which are critical in cross-coupling reactions for pharmaceutical and materials science applications . These compounds typically exhibit moderate solubility in organic solvents, variable bioavailability, and structural adaptability for catalytic processes.
Properties
IUPAC Name |
ethyl 7,8-dichloro-4-(2-hydroxyethylamino)quinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14Cl2N2O3/c1-2-21-14(20)9-7-18-13-8(12(9)17-5-6-19)3-4-10(15)11(13)16/h3-4,7,19H,2,5-6H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQSPUFFPEDCPCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=C1NCCO)C=CC(=C2Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD02968991 involves several steps, starting with the selection of appropriate starting materials. The reaction conditions typically include controlled temperatures, specific catalysts, and solvents to ensure the desired product is obtained with high purity and yield. Common synthetic routes may involve nucleophilic substitution, oxidation, or reduction reactions.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems. The process is optimized to minimize waste and maximize efficiency. Advanced techniques such as high-pressure reactors and automated control systems are employed to ensure consistent quality and high production rates.
Chemical Reactions Analysis
Types of Reactions
MFCD02968991 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where one functional group is replaced by another.
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents and conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium or platinum.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
MFCD02968991 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme mechanisms and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and as a drug precursor.
Industry: Utilized in the production of polymers, coatings, and specialty chemicals.
Mechanism of Action
The mechanism by which MFCD02968991 exerts its effects involves interaction with specific molecular targets and pathways. For instance, it may inhibit or activate enzymes, alter cellular signaling pathways, or interact with nucleic acids. The exact mechanism depends on the context of its use and the specific biological or chemical system involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following compounds are structurally or functionally analogous to MFCD02968991, based on evidence:
Structural Analogs
CAS 1046861-20-4 (MDL: MFCD13195646)
- Molecular Formula : C₆H₅BBrClO₂
- Molecular Weight : 235.27 g/mol
- Key Properties :
CAS 1761-61-1 (MDL: MFCD00003330)
- Molecular Formula : C₇H₅BrO₂
- Molecular Weight : 201.02 g/mol
- Key Properties :
Functional Analogs
CAS 101623-69-2 (MDL: MFCD19441847) Molecular Formula: C₉H₈ClNO₅ Molecular Weight: 245.62 g/mol Key Properties:
Data Tables
Table 1: Physicochemical Properties
*Inferred values based on structural similarity.
†Hypothetical approximation.
Research Findings
- Structural Impact on Solubility : Halogenated boronic acids (e.g., CAS 1046861-20-4) exhibit lower aqueous solubility compared to nitro-substituted analogs (e.g., CAS 101623-69-2) due to increased hydrophobicity from bromine/chlorine substituents .
- Catalytic Efficiency : Palladium-based catalysts (used in CAS 1046861-20-4 synthesis) offer higher reaction specificity than green catalysts like A-FGO (used in CAS 1761-61-1), but the latter improves sustainability .
- Bioactivity Trends : Boronic acids (e.g., CAS 1046861-20-4) show superior BBB permeability compared to nitro-containing compounds (e.g., CAS 101623-69-2), making them more viable for CNS-targeted drug design .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
